methyl 4,7-difluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,7-difluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of methyl 4,7-difluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-difluoroindole and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the esterification process.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Methyl 4,7-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Methyl 4,7-difluoro-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in research to understand the biological pathways and mechanisms involving indole derivatives.
Industrial Applications: It is utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of methyl 4,7-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Methyl 4,7-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits anti-inflammatory properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Used in anticancer research.
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity due to the presence of fluorine atoms.
Properties
IUPAC Name |
methyl 4,7-difluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWATHYRGZYELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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